1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Übersicht

Beschreibung

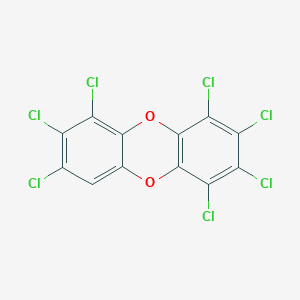

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin is a polychlorinated derivative of dibenzo-p-dioxin. It is categorized as a polychlorinated dibenzo-p-dioxin, a subclass of dioxins which includes 75 congeners . This compound is a polycyclic heterocyclic organic compound, containing multiple cyclic structures (two benzene rings connected by a 1,4-dioxin ring) with carbon and oxygen as members of its rings . It has a molecular formula of C12HCl7O2 and appears as an off-white powder .

Vorbereitungsmethoden

1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin ist in erster Linie ein Nebenprodukt industrieller Prozesse wie der Herstellung von Pestiziden, der Bleiche von Zellstoff oder Verbrennungsprozessen wie der Müllverbrennung . Die synthetischen Wege und Reaktionsbedingungen für seine Herstellung werden aufgrund seiner Natur als unbeabsichtigtes Nebenprodukt und nicht als Zielverbindung nicht häufig im Detail beschrieben.

Analyse Chemischer Reaktionen

1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener chlorierter Derivate führt.

Reduktion: Reduktionsreaktionen können zur Dechlorierung der Verbindung führen und weniger chlorierte Derivate erzeugen.

Substitution: Halogen-Substitutionsreaktionen können auftreten, bei denen Chloratome durch andere Halogene oder funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation, Reduktionsmittel für die Reduktion und Halogenierungsmittel für die Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise andere chlorierte Dibenzodioxine oder weniger chlorierte Derivate.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin wird in erster Linie aufgrund seiner toxikologischen Wirkungen und Auswirkungen auf die Umwelt untersucht. Es wird in der Forschung verwendet, um die biochemischen und toxischen Wirkungen halogenierter aromatischer Kohlenwasserstoffe zu verstehen. Diese Verbindung ist an Studien beteiligt, die sich mit folgenden Themen befassen:

Chemie: Das Verständnis des chemischen Verhaltens und der Reaktionen von polychlorierten Dibenzodioxinen.

Biologie: Untersuchung der biologischen Wirkungen und Wirkmechanismen der Toxizität in lebenden Organismen.

Medizin: Studium der potenziellen Auswirkungen auf die Gesundheit und der Wirkmechanismen bei Menschen und Tieren.

5. Wirkmechanismus

1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin übt seine Wirkungen aus, indem es an den Arylkohlenwasserstoffrezeptor (AH-Rezeptor) bindet, ein Zellprotein, das die Wirkungen der meisten dioxinartigen Chemikalien initiiert . Diese Bindung aktiviert die Expression mehrerer Phase-I- und -II-Xenobiotika-metabolisierenden Enzyme, wie z. B. des CYP1A1-Gens . Die Verbindung vermittelt die biochemischen und toxischen Wirkungen halogenierter aromatischer Kohlenwasserstoffe und ist an der Zellzyklusregulation beteiligt .

Wirkmechanismus

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AH receptor), a cell protein that initiates the effects of most dioxin-like chemicals . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin wird mit anderen polychlorierten Dibenzodioxinen verglichen, wie z. B.:

2,3,7,8-Tetrachlordibenzo-p-dioxin (TCDD): Bekannt für seine hohe Toxizität und Persistenz in der Umwelt.

1,2,3,7,8-Pentachlordibenzo-p-dioxin (PeCDD): Ein weiteres toxisches Kongener mit ähnlichen Umwelt- und Gesundheitseinwirkungen.

1,2,3,4,7,8-Hexachlordibenzo-p-dioxin (HxCDD): Weniger chloriert, aber immer noch toxisch und persistent.

Die Besonderheit von 1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin liegt in seinem spezifischen Chlorierungsmuster und seinem besonderen toxikologischen Profil, das zu seiner Untersuchung in umwelt- und gesundheitsbezogener Forschung beiträgt.

Biologische Aktivität

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (HpCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) group, which are known for their persistent environmental presence and potential toxic effects on human health and ecosystems. This article explores the biological activity of HpCDD, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Aryl Hydrocarbon Receptor (AHR) Activation

HpCDD is recognized for its ability to activate the aryl hydrocarbon receptor (AHR), a critical mediator in the toxicological effects of dioxins. Activation of AHR leads to changes in gene expression that can result in various biological responses. Recent studies have shown that HpCDD induces AHR activity in a dose-dependent manner, affecting microRNA (miRNA) levels in human lung fibroblasts (HLFs). Specifically, four miRNAs—Let-7d, miR-103, miR-107, and miR-144–3p—demonstrated significant changes upon exposure to HpCDD. The knockdown of AHR attenuated these changes, indicating that the effects of HpCDD are AHR-dependent .

Immunotoxicity

Immunotoxic effects have also been noted with dioxin exposure. Studies indicate that dioxins can cause thymic atrophy and impair both cellular and humoral immunity. Although specific data on HpCDD's immunotoxic effects are scarce, its structural similarity to other dioxins suggests potential immunotoxic outcomes .

Developmental Toxicity

Research has indicated that dioxins can adversely affect reproductive health and fetal development. In animal models exposed to TCDD during pregnancy and lactation periods, developmental abnormalities were observed even at doses that did not affect the mothers . While direct evidence for HpCDD is limited, its classification within the dioxin family raises concerns about similar developmental risks.

Occupational Exposure

A notable case study examined the impact of exposure to dioxins among military personnel deployed near open burn pits. Elevated levels of HpCDD were detected in serum samples post-deployment. Changes in miRNA expression linked to exposure were identified as potential biomarkers for assessing health risks associated with such deployments . This study underscores the relevance of monitoring dioxin levels in occupational settings.

Environmental Contamination

Another case involved assessing the contamination levels of PCDDs in human breast milk from women living near industrial sites known for dioxin emissions. The findings revealed detectable levels of various dioxins including HpCDD. This highlights the potential for bioaccumulation and transference through maternal milk .

Research Findings Summary

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLNVRQZUKYVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O2 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052034 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin is an off-white powder. Insoluble in water. (NTP, 1992), Off-white solid; [CAMEO] White crystalline solid; [MSDSonline] | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Water solubility= 1.9X10-3 mg/l (measured) | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

35822-46-9 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35822-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035822469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM6333103R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.